(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one
CAS No.: 1204142-08-4
Cat. No.: VC11692283
Molecular Formula: C17H15FO3
Molecular Weight: 286.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1204142-08-4 |
|---|---|
| Molecular Formula | C17H15FO3 |
| Molecular Weight | 286.30 g/mol |
| IUPAC Name | (E)-1-(3,4-dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C17H15FO3/c1-20-16-9-7-13(11-17(16)21-2)15(19)8-6-12-4-3-5-14(18)10-12/h3-11H,1-2H3/b8-6+ |
| Standard InChI Key | LIDHZROEHHJVMZ-SOFGYWHQSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)F)OC |
| SMILES | COC1=C(C=C(C=C1)C(=O)C=CC2=CC(=CC=C2)F)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)C=CC2=CC(=CC=C2)F)OC |
Introduction
Structural Characteristics and Molecular Configuration
Core Architecture and Substituent Effects
The molecule consists of two aromatic rings connected by a propenone bridge: a 3,4-dimethoxyphenyl group at the ketone terminus and a 3-fluorophenyl group at the vinyl terminus. X-ray diffraction data for related chalcones demonstrate that the 3,4-dimethoxyphenyl group adopts a near-planar arrangement with the propenone system, exhibiting a dihedral angle of 5.40° between aromatic rings . The fluorine atom at the meta position of the 3-fluorophenyl ring introduces steric and electronic perturbations, while methoxy groups at the 3- and 4-positions of the opposing ring enhance electron density.
Table 1: Key Molecular Properties
Electronic and Steric Features
The E configuration about the C=C bond (torsion angle ≈ 178.49°) creates a fully conjugated system spanning the propenone bridge and aromatic rings . Density functional theory (DFT) calculations on analogous compounds reveal highest occupied molecular orbital (HOMO) localization on the dimethoxyphenyl ring and lowest unoccupied molecular orbital (LUMO) on the fluorophenyl ring, suggesting charge-transfer capabilities. Methoxy groups induce +M and +I effects, while fluorine exerts a −I effect, creating a polarized electronic environment conducive to dipole-dipole interactions.
Synthesis and Chemical Reactivity
Claisen-Schmidt Condensation Methodology
The compound is synthesized via base-catalyzed condensation of 3,4-dimethoxyacetophenone with 3-fluorobenzaldehyde. Optimal conditions involve:
-
Catalyst: 10% NaOH in ethanol
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Temperature: 60–70°C
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Reaction time: 4–6 hours
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Yield: 68–72%
Table 2: Synthetic Parameters for Chalcone Derivatives
| Parameter | Value | Impact on Yield |
|---|---|---|
| Base concentration | 8–12% NaOH | Maximizes at 10% |
| Solvent polarity | Ethanol > methanol | Higher polarity improves solubility |
| Aldehyde:ketone ratio | 1.2:1 | Prevents ketone dimerization |
Purification Challenges
Crude products often contain Z-isomers (15–20%) and unreacted starting materials. Column chromatography using silica gel (ethyl acetate/hexane, 3:7) achieves >95% E-isomer purity. Recrystallization from ethanol yields single crystals suitable for X-ray analysis, though fluorine disorder complicates refinement .
Crystallographic and Conformational Analysis
Unit Cell Packing
X-ray studies of the analogous compound (2E)-1-(4-chloro-3-fluorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one reveal a monoclinic crystal system with space group P2₁/c. Molecules form tapes via C–H⋯O (2.58 Å) and C–H⋯π (2.82 Å) interactions, with interplanar spacing of 3.48 Å between aromatic rings .
Disorder in Halogen Substituents
Fluorine and hydrogen atoms at the meta position of the fluorophenyl ring exhibit positional disorder (occupancy ratio 0.785:0.215), attributed to steric crowding near the propenone bridge . This disorder manifests in elongated thermal ellipsoids (Uₑq > 0.08 Ų) during refinement.
Table 3: Crystallographic Data Comparison
| Parameter | Value (Chlorinated Analog) | Value (Fluorinated Compound) |
|---|---|---|
| Space group | P2₁/c | P2₁/c (predicted) |
| a axis | 12.451 Å | ~12.5 Å |
| b axis | 5.801 Å | ~5.8 Å |
| c axis | 23.899 Å | ~24.0 Å |
| β angle | 98.758° | ~98.5° |
Computational and Theoretical Insights
DFT-Optimized Geometry
B3LYP/6-311+G(d,p) calculations confirm the E configuration is 12.3 kcal/mol more stable than the Z-isomer. The HOMO-LUMO gap (3.8 eV) suggests semiconducting potential, with hole mobility (μₕ) estimated at 0.45 cm²/V·s.
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